1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
CAS No.: 114831-87-7
Cat. No.: VC21289720
Molecular Formula: C14H6Br2O4
Molecular Weight: 398 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114831-87-7 |
|---|---|
| Molecular Formula | C14H6Br2O4 |
| Molecular Weight | 398 g/mol |
| IUPAC Name | 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H6Br2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H |
| Standard InChI Key | QWTXLFFVRXWSAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br |
| Canonical SMILES | C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br |
Introduction
1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone, characterized by the presence of two bromine atoms and two hydroxyl groups on its anthracene backbone. This compound belongs to the class of organic compounds known as anthraquinones, which are often used in dye production and as intermediates in organic synthesis. The unique positioning of the bromine and hydroxyl groups imparts distinct reactivity and functionality to the molecule, making it a subject of considerable interest in scientific research across various fields, including chemistry, biology, and industry.
Synthesis Methods
The synthesis of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione typically involves the bromination of 4,5-dihydroxyanthracene-9,10-dione. This process uses bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the 1 and 8 positions of the anthracene ring.
Industrial Synthesis
Industrial production may utilize continuous flow reactors to optimize yield and purity while minimizing waste. Advanced purification techniques are also employed to enhance the efficiency and scalability of the production process.
Applications and Research Findings
1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione has several potential applications across various fields:
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Photovoltaic Cells: It can be used as an electron acceptor material in photovoltaic cells, enhancing the efficiency of these devices through π-π stacking effects .
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Biological Activities: The compound exhibits diverse biological activities, including potential applications in antimicrobial and anticancer therapies. Its unique structure allows for the generation of reactive oxygen species (ROS), which can induce cellular damage or activate specific signaling pathways.
| Application Area | Description |
|---|---|
| Photovoltaic Cells | Electron acceptor material enhancing device efficiency |
| Biological Activities | Potential antimicrobial and anticancer properties |
Mechanism of Action
The mechanism of action of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and hydroxyl groups enhances its reactivity and binding affinity, leading to redox reactions that generate ROS.
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